5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine
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Overview
Description
5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine is a complex organic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the ethoxy group and the piperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the reaction may involve the use of anhydrous conditions and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels is common to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a benzimidazole core with a piperazine moiety makes it particularly interesting for medicinal chemistry research.
Properties
Molecular Formula |
C14H21N5O |
---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
6-[2-(4-methylpiperazin-1-yl)ethoxy]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H21N5O/c1-18-4-6-19(7-5-18)8-9-20-11-2-3-12-13(10-11)17-14(15)16-12/h2-3,10H,4-9H2,1H3,(H3,15,16,17) |
InChI Key |
KZZOCLMMSMVWEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)N=C(N3)N |
Origin of Product |
United States |
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